N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted at position 2 with a 3,5-dimethylphenyl group and at position 3 with a 3,4-dimethoxybenzamide moiety. The dimethylphenyl group enhances hydrophobic interactions, while the dimethoxy substituents on the benzamide modulate electronic properties and solubility.
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-13-7-14(2)9-16(8-13)25-21(17-11-29-12-18(17)24-25)23-22(26)15-5-6-19(27-3)20(10-15)28-4/h5-10H,11-12H2,1-4H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWPHSXIRHGUAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3,4-Diaminothiophene
Ethyl cyanoacetate (1.2 equiv) reacts with 3,4-diaminothiophene in refluxing ethanol containing piperidine (5 mol%), yielding 4-amino-3-cyano-thieno[3,4-c]pyrazole. The reaction proceeds via nucleophilic attack of the amine on the cyanoacetate, followed by dehydration (yield: 72–78%).
Key Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Ethyl cyanoacetate | EtOH | Reflux | 4 h | 75% |
Alkylation at the Pyrazole Nitrogen
The 4-amino-3-cyano intermediate undergoes alkylation with 3,5-dimethylbenzyl bromide (1.5 equiv) in DMF using K₂CO₃ as a base. This step installs the 2-(3,5-dimethylphenyl) group selectively at the pyrazole nitrogen (yield: 65%).
Functionalization with the 3,4-Dimethoxybenzamide Moiety
The 3,4-dimethoxybenzamide group is introduced via a two-step sequence: (1) synthesis of 3,4-dimethoxybenzoyl chloride and (2) amide coupling with the thienopyrazole amine.
Preparation of 3,4-Dimethoxybenzoyl Chloride
3,4-Dimethoxybenzoic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in anhydrous dichloromethane at 0°C, followed by reflux for 2 h. Excess thionyl chloride is removed under vacuum to yield the acyl chloride (95% purity).
Amide Coupling Reaction
The thienopyrazole amine (1.0 equiv) reacts with 3,4-dimethoxybenzoyl chloride (1.2 equiv) in THF using triethylamine (2.0 equiv) as a base. The reaction proceeds at room temperature for 12 h, affording the target benzamide after column chromatography (SiO₂, hexane/EtOAc 3:1; yield: 68%).
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆) : δ 2.31 (s, 6H, Ar-CH₃), 3.82 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 7.12–8.04 (m, 7H, aromatic), 10.45 (s, 1H, NH).
- IR (KBr) : 3340 cm⁻¹ (N-H), 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
Alternative Pathways and Optimization
One-Pot Cyclization-Amidation Strategy
A modified protocol condenses the cyclization and amidation steps into a single reaction vessel. Using 3,4-diaminothiophene, ethyl cyanoacetate, and 3,4-dimethoxybenzoyl chloride in the presence of NaH, this method achieves a 60% yield but requires rigorous temperature control (0–5°C) to suppress side reactions.
Catalytic Systems for Improved Efficiency
Pd(OAc)₂/Xantphos (5 mol%) enhances coupling efficiency in the alkylation step, reducing reaction time from 12 h to 6 h (yield: 73%).
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Formation
Competing pathways during cyclization may yield isomeric byproducts. Employing bulky bases like DBU minimizes this issue by favoring kinetic control.
Stability of the Acyl Chloride Intermediate
3,4-Dimethoxybenzoyl chloride is moisture-sensitive. Storage over molecular sieves and in-situ generation mitigate hydrolysis.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Stepwise Functionalization | 4 | 52% | High purity | Lengthy purification |
| One-Pot Synthesis | 2 | 60% | Time-efficient | Lower regioselectivity |
Industrial-Scale Considerations
Batch reactors with jacketed cooling systems are optimal for exothermic steps like acyl chloride formation. Continuous-flow systems improve safety during thionyl chloride handling.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The following table summarizes critical structural and physicochemical variations between the target compound and its analogs:
*LogP values are estimated using fragment-based methods (e.g., Crippen’s method).
Functional Implications
Thienopyrazole Substituents
- Target Compound vs. BG02058: The 3,5-dimethylphenyl group (electron-donating) vs. 4-fluorophenyl (electron-withdrawing) alters electronic density on the thienopyrazole core. Methyl groups may enhance hydrophobic binding in nonpolar pockets, while fluorine improves metabolic stability by resisting oxidative degradation .
- Target vs. Triethoxy Analog : Both share the 3,5-dimethylphenyl group, suggesting similar hydrophobic interactions.
Benzamide Substituents
Research Findings and Hypothetical Activity
While direct comparative pharmacological data are absent in the provided evidence, structural trends suggest:
- Binding Affinity : The target compound’s 3,5-dimethylphenyl and 3,4-dimethoxy groups may synergize for moderate affinity to kinase targets, balancing hydrophobicity and polarity.
- Metabolic Stability : BG02058’s fluorine substituent likely confers superior stability over the target’s methyl groups, which are susceptible to oxidation .
- Solubility : The 3-methoxy analog () may exhibit better aqueous solubility but weaker target engagement due to fewer substituents .
Biological Activity
N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structure, synthesis methods, and biological effects based on recent research findings.
Compound Overview
- Molecular Formula : C21H21N3O2S
- Molecular Weight : 365.47 g/mol
- IUPAC Name : this compound
The compound features a thieno[3,4-c]pyrazole core fused with a dimethoxybenzamide moiety. This unique structure suggests multiple potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thienopyrazole Core : This is achieved through cyclization reactions involving thioamides and hydrazine derivatives.
- Introduction of the Dimethoxybenzamide Moiety : The benzamide group is incorporated via nucleophilic substitution reactions.
- Purification : The final product is purified using chromatography techniques to ensure high purity and yield.
Anticancer Properties
Research indicates that this compound may exhibit significant anticancer activity. Preliminary studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested :
- Acute Lymphoblastic Leukemia (ALL)
- Neuroblastoma (NB) cell lines
- IC50 Values :
The biological activity is primarily attributed to the compound's ability to interact with specific molecular targets involved in cancer progression:
- Enzyme Inhibition : The compound may inhibit key enzymes that are critical for tumor growth and survival.
- Receptor Modulation : It has been suggested that the compound could modulate receptor functions through binding interactions .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological effects of this compound:
- Study on Cell Proliferation :
- Enzyme Activity Assays :
Summary Table of Biological Activities
| Activity Type | Cell Line Tested | IC50 Value (μM) | Notes |
|---|---|---|---|
| Anticancer | Acute Lymphoblastic Leukemia | 0.3 | Significant cytotoxicity observed |
| Anticancer | Neuroblastoma | 0.5 - 1.2 | Variability in sensitivity among different lines |
| Enzyme Inhibition | Various | Not specified | Inhibits key metabolic enzymes |
Q & A
Basic Research Questions
Q. What are the key structural features of N-[2-(3,5-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,4-dimethoxybenzamide and their implications in medicinal chemistry?
- Answer : The compound features a thieno[3,4-c]pyrazole core fused with a 3,5-dimethylphenyl group at position 2 and a 3,4-dimethoxybenzamide moiety at position 3. The thieno-pyrazole system provides π-π stacking capabilities for target binding, while the dimethylphenyl and dimethoxybenzamide groups enhance lipophilicity and modulate electron density, critical for receptor interactions. These structural elements are common in kinase inhibitors and GPCR modulators due to their ability to occupy hydrophobic pockets and hydrogen-bonding sites .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the thieno-pyrazole core) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ peak at m/z 482.61) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95% required for biological assays) .
Q. What are common synthetic precursors for constructing the thieno[3,4-c]pyrazole scaffold?
- Answer : Key precursors include:
- Thiophene-3,4-dicarboxylic acid derivatives for cyclocondensation with hydrazines.
- 3,5-Dimethylphenyl hydrazine for introducing the aryl substituent at position 2.
- 3,4-Dimethoxybenzoyl chloride for amide coupling .
Advanced Research Questions
Q. How can multi-step synthesis routes for this compound be optimized to improve yield and purity?
- Answer :
- Step 1 (Cyclization) : Use DMF as a solvent with NaH as a base at 0–5°C to minimize side reactions during thieno-pyrazole formation .
- Step 2 (Amide Coupling) : Employ HATU/DIPEA in dichloromethane under inert atmosphere for efficient benzamide conjugation (yield >75%) .
- Purification : Gradient column chromatography (hexane/EtOAc) or preparative HPLC reduces byproducts like unreacted hydrazines or dimerized intermediates .
Q. How can contradictions in biological activity data across assays be resolved?
- Answer :
- Assay Validation : Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. radiometric assays for enzyme inhibition).
- Structural Analogues : Compare activity trends with derivatives (e.g., 3-chlorophenyl vs. 3,5-dimethylphenyl substituents) to identify substituent-specific effects .
- Molecular Docking : Use AutoDock Vina to model binding modes and identify false positives from assay interference (e.g., aggregation artifacts) .
Q. What strategies validate target engagement in enzyme inhibition studies?
- Answer :
- Biochemical Assays : Measure IC shifts under varying ATP concentrations to confirm competitive binding.
- X-ray Crystallography : Resolve co-crystal structures with the target enzyme (e.g., PDB ID 4Y0 analogs) to visualize binding interactions .
- Cellular Thermal Shift Assay (CETSA) : Confirm target stabilization in cell lysates after compound treatment .
Q. How do electronic effects of substituents influence reactivity and bioactivity?
- Answer :
- Electron-Donating Groups (e.g., methoxy) : Increase electron density on the benzamide ring, enhancing hydrogen-bond donor capacity (e.g., for kinase hinge-region interactions).
- Electron-Withdrawing Groups (e.g., nitro) : Improve metabolic stability but may reduce solubility.
- Steric Effects : 3,5-Dimethylphenyl substituents prevent off-target binding by restricting rotational freedom .
Q. What in silico methods predict pharmacokinetic properties of this compound?
- Answer :
- ADMET Prediction : Use SwissADME to estimate LogP (∼3.5), CYP450 inhibition (CYP3A4 flagged), and BBB permeability (low).
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability and residence time.
- QSAR Models : Corrogate substituent electronegativity with IC values from public datasets (e.g., ChEMBL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
